molecular formula C30H26BrN3O3 B2620932 4-(5-(4-bromophenyl)-3-(2,6-dimethyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 330189-41-8

4-(5-(4-bromophenyl)-3-(2,6-dimethyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2620932
CAS No.: 330189-41-8
M. Wt: 556.46
InChI Key: QLTKDCZAKLRKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 4-bromophenyl group at position 5 and a 2,6-dimethyl-4-phenylquinolin-3-yl moiety at position 2. The synthesis typically involves coupling a pyrazoline intermediate with succinic anhydride under microwave-assisted conditions, yielding the final product in high purity (>95% by HPLC) and excellent yield (91%) .

Properties

IUPAC Name

4-[3-(4-bromophenyl)-5-(2,6-dimethyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN3O3/c1-18-8-13-24-23(16-18)30(21-6-4-3-5-7-21)29(19(2)32-24)25-17-26(20-9-11-22(31)12-10-20)34(33-25)27(35)14-15-28(36)37/h3-13,16,26H,14-15,17H2,1-2H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTKDCZAKLRKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C3=NN(C(C3)C4=CC=C(C=C4)Br)C(=O)CCC(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-bromophenyl)-3-(2,6-dimethyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Formation of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazines with 1,3-diketones or β-keto esters under reflux conditions.

    Coupling Reactions: The quinoline and pyrazole intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the bromophenyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the quinoline and pyrazole rings.

    Reduction: Reduced derivatives of the bromophenyl group.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-(4-bromophenyl)-3-(2,6-dimethyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions may involve binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs vary in substituents on the quinoline and aryl groups. Key differences include halogenation patterns, oxidation states, and additional functional groups. Below is a comparative analysis:

Compound ID/Name Quinoline Substituent Aryl Substituent (Position 5) Additional Features Molecular Weight (g/mol) Reference
Target Compound 2,6-dimethyl-4-phenylquinolin-3-yl 4-bromophenyl 4-oxobutanoic acid ~635.5 (calculated)
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-...-4-oxobutanoic acid (24) 4-(4-bromophenyl)-2-oxo-quinolin-3-yl phenyl 2-oxo-quinoline ~609.4
4-{5-(4-Bromophenyl)-3-[4-(4-chlorophenyl)-2-oxo-quinolin-3-yl]-...-4-oxobutanoic acid (25) 4-(4-chlorophenyl)-2-oxo-quinolin-3-yl 4-bromophenyl Chloro vs. bromo substitution ~643.8
4-{3-[4-(4-Bromophenyl)-2-oxo-quinolin-3-yl]-5-(4-fluorophenyl)-...-4-oxobutanoic acid (23) 4-(4-bromophenyl)-2-oxo-quinolin-3-yl 4-fluorophenyl Fluorine substitution ~611.4
4-Oxo-4-(3-(2-oxo-4-phenylquinolin-3-yl)-5-(4-trifluoromethylphenyl)-...-butanoic acid (66) 2-oxo-4-phenylquinolin-3-yl 4-trifluoromethylphenyl Trifluoromethyl group ~662.5
4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid N/A (no quinoline) 4-bromophenyl (bis-substituted) Dual bromophenyl groups ~579.2

Key Observations :

  • Quinoline Modifications: The 2,6-dimethyl-4-phenylquinoline group in the target compound introduces steric bulk, which may hinder binding to certain receptors compared to 2-oxo-quinoline derivatives (24, 25) .
  • Acid Functionality: All analogs retain the 4-oxobutanoic acid group, critical for solubility and hydrogen-bonding interactions .

Key Observations :

  • The target compound’s high yield (91%) suggests optimized conditions for bulky substituents .
  • Lower yields for 25 (27%) and 66 (71%) may reflect challenges in introducing chloro or trifluoromethyl groups .
Pharmacological Implications
  • Antimicrobial Potential: Chloro-substituted derivatives (e.g., 25) show antimicrobial activity, suggesting halogenation impacts efficacy .
  • SAR Trends: The 2-oxo-quinoline moiety (24, 25) may enhance hydrogen bonding with targets compared to dimethylquinoline (target compound) .
  • Solubility vs. Bioavailability: The 4-oxobutanoic acid group balances the hydrophobicity of bromo/chloro substituents, likely improving pharmacokinetics .

Biological Activity

The compound 4-(5-(4-bromophenyl)-3-(2,6-dimethyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has garnered attention in recent research due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its therapeutic applications and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with quinoline derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole and quinoline exhibit significant anticancer activity. For instance, compounds similar to This compound have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (Breast Cancer)0.95Induces apoptosis
Compound BA549 (Lung Cancer)0.50Inhibits cell proliferation
Compound CHCT116 (Colon Cancer)0.75Disrupts cell cycle

These results suggest that the compound may interfere with critical cellular processes, leading to cancer cell death.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as a selective inhibitor of cyclooxygenase (COX) enzymes:

EnzymeIC50 (µM)Selectivity Index
COX-110.02.0
COX-25.0-

This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects.

Antioxidant Activity

The antioxidant potential of This compound has been assessed using various assays:

Assay TypeResult
DPPH ScavengingIC50 = 25 µM
ABTS ScavengingIC50 = 30 µM

These findings indicate that the compound can effectively neutralize free radicals, which is beneficial for preventing oxidative stress-related diseases.

Case Studies

In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on rainbow trout alevins (Oncorhynchus mykiss). The study demonstrated significant improvements in survival rates and growth metrics when exposed to varying concentrations of the compound over a specified duration. The results highlighted its potential as an environmentally safe agent in aquaculture.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how is purity validated?

Q. What pharmacological models are used to assess its activity?

In vitro NMDA receptor antagonism is evaluated via:

  • Electrophysiological assays : Measures inhibition of ion currents in hippocampal neurons.
  • Radioligand binding : Quantifies displacement of [³H]MK-801 in receptor preparations . Example IC₅₀ values for related analogs: ~30 µM in breast cancer migration assays .

Advanced Research Questions

Q. How can low synthetic yields (e.g., 22% in analog 26) be optimized?

Low yields may arise from steric hindrance during pyrazole ring formation. Strategies include:

  • Solvent optimization : Switching from polar aprotic solvents (DMF) to dichloromethane.
  • Catalyst screening : Testing Pd/C or acidic/basic conditions for cyclization efficiency.
  • Temperature gradients : Slow heating (40–60°C) to stabilize intermediates .

Q. What SAR strategies enhance NMDA receptor antagonism?

  • Substituent variation : Bromine at the 4-position increases lipophilicity and receptor affinity.
  • Dihydroquinoline modifications : 2,6-Dimethyl groups reduce metabolic degradation.
  • Pharmacophore modeling : Aligns pyrazole-oxobutanoic acid motifs with receptor hydrophobic pockets .

Q. How are contradictions in reaction outcomes resolved (e.g., unexpected chlorination)?

Example: Unanticipated formation of 3-chloropyridazine (from analog 5a) via POCl₃-mediated side reactions . Resolution involves:

  • Mechanistic studies : Tracking intermediates via LC-MS.
  • Alternative reagents : Replacing POCl₃ with SOCl₂ to suppress chlorination .

Q. What computational methods validate molecular docking predictions?

  • Molecular dynamics simulations : Assess binding stability over 100-ns trajectories.
  • Free-energy perturbation (FEP) : Quantifies ΔG binding for bromophenyl vs. fluorophenyl analogs.
  • Experimental correlation : Compare docking scores with IC₅₀ values from receptor assays .

Q. How are stability issues addressed during long-term storage?

  • HPLC-guided stability tests : Monitor degradation under varying pH/temperature.
  • Lyophilization : Enhances shelf life by reducing hydrolytic cleavage of the oxobutanoic acid moiety .

Key Methodological Insights

  • Experimental Design : Use split-plot randomized blocks for pharmacological testing (e.g., varying receptor subtypes or cell lines) .
  • Data Contradiction Analysis : Cross-validate NMR/HRMS with X-ray crystallography to resolve stereochemical ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.